molecular formula C11H7Cl2F2NO B8332974 Isoquinoline, 1,5-dichloro-3-(2,2-difluoroethoxy)-

Isoquinoline, 1,5-dichloro-3-(2,2-difluoroethoxy)-

Cat. No.: B8332974
M. Wt: 278.08 g/mol
InChI Key: PROXQFIIIXHKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline, 1,5-dichloro-3-(2,2-difluoroethoxy)- is a useful research compound. Its molecular formula is C11H7Cl2F2NO and its molecular weight is 278.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline, 1,5-dichloro-3-(2,2-difluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 1,5-dichloro-3-(2,2-difluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7Cl2F2NO

Molecular Weight

278.08 g/mol

IUPAC Name

1,5-dichloro-3-(2,2-difluoroethoxy)isoquinoline

InChI

InChI=1S/C11H7Cl2F2NO/c12-8-3-1-2-6-7(8)4-10(16-11(6)13)17-5-9(14)15/h1-4,9H,5H2

InChI Key

PROXQFIIIXHKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(C=C2C(=C1)Cl)OCC(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (646 mg, 4.67 mmol) was added to a solution of 1,5-dichloroisoquinolin-3-ol (500 mg, 2.336 mmol) and 2-bromo-1,1-difluoroethane (677 mg, 4.67 mmol) and heated to 50° C. for 18 hrs. The reaction was diluted with water and extracted with EtOAc. The organic layer was washed with water (2×) followed by brine. The organic layer was collected, dried over MgSO4, filtered and evaporated to give the crude product 1,5-dichloro-3-(2,2-difluoroethoxy)isoquinoline (590 mg, 90% yield) which was used as is in the next step. MS: MS m/z 278.1(M++1).
Quantity
646 mg
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reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
677 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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